Oxycodone-O-methyl-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxycodone-O-methyl-d3 Hydrochloride is a deuterium-labeled derivative of oxycodone, an opioid analgesic used for the treatment of moderate to severe pain. The compound is chemically known as (5α)-4,5-epoxy-14-hydroxy-3-methoxy-d3-17-methylmorphinan-6-one hydrochloride. It is often used in scientific research due to its stable isotope labeling, which allows for precise analytical measurements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxycodone-O-methyl-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the oxycodone molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis of oxycodone can result in the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to achieve selective deuteration.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Oxycodone-O-methyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxymorphone, a potent opioid analgesic.
Reduction: Reduction reactions can convert oxycodone to its reduced forms, such as noroxycodone.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxymorphone: Formed through oxidation.
Noroxycodone: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Oxycodone-O-methyl-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of oxycodone levels in biological samples.
Pharmacokinetics: Helps in studying the metabolism and distribution of oxycodone in the body.
Forensic Toxicology: Used in the detection and quantification of oxycodone in forensic samples.
Clinical Research: Assists in the development of new opioid formulations and understanding their pharmacological effects.
Mechanism of Action
Oxycodone-O-methyl-d3 Hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, altering the perception and response to pain. The compound also affects the brain stem respiratory centers, leading to respiratory depression at higher doses. The molecular targets include opioid receptors, and the pathways involved are primarily related to pain modulation and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Oxycodone: The non-deuterated form of the compound.
Oxymorphone: A potent opioid analgesic derived from oxycodone.
Noroxycodone: A metabolite of oxycodone with reduced analgesic potency.
Uniqueness
Oxycodone-O-methyl-d3 Hydrochloride is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical measurements. This makes it particularly valuable in research settings where precise quantification is essential.
Properties
Molecular Formula |
C18H22ClNO4 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-9-(trideuteriomethoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H/t13-,16+,17+,18-;/m1./s1/i2D3; |
InChI Key |
MUZQPDBAOYKNLO-FBOZZFOFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)O)C=C1.Cl |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.